1-(4-Methylthiazol-2-yl)-3-(3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)urea
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(4-methyl-1,3-thiazol-2-yl)-3-[3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S2/c1-11-10-25-15(18-11)19-14(22)17-8-5-9-24-16-21-20-13(23-16)12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9H2,1H3,(H2,17,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXZDMYQUJVKTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)NCCCSC2=NN=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-Methylthiazol-2-yl)-3-(3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)urea (CAS Number: 899740-96-6) is a novel derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 375.5 g/mol. The structure features a thiazole ring and an oxadiazole moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 375.5 g/mol |
| CAS Number | 899740-96-6 |
Synthesis
The synthesis of this compound typically involves the reaction of 4-methylthiazole with various thiol and urea derivatives, followed by purification processes such as recrystallization or chromatography. The detailed synthetic pathway includes the use of solvents like DMF and acetic acid under reflux conditions, which have shown effective yields in previous studies .
Antimicrobial Properties
Recent studies have demonstrated that derivatives similar to This compound exhibit significant antimicrobial activity. For instance, compounds containing thiazole and oxadiazole rings have been reported to inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis and other pathogenic bacteria .
In vitro assays showed that certain derivatives displayed minimum inhibitory concentrations (MICs) comparable to established antibiotics. The presence of the oxadiazole moiety is particularly noted for enhancing antimicrobial efficacy due to its ability to disrupt bacterial cell walls .
Anticancer Activity
Compounds with similar structural features have also been evaluated for their anticancer properties. In vitro studies on human cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) revealed that they possess significant antiproliferative effects. The mechanisms of action are believed to involve the induction of apoptosis and inhibition of cell cycle progression .
Study 1: Antimicrobial Efficacy
A study published in PMC highlighted the synthesis and biological evaluation of thiazole derivatives, including those similar to our compound. The results indicated that these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing activity against resistant strains of Staphylococcus aureus and Escherichia coli .
Study 2: Anticancer Potential
Another research article focused on the antiproliferative activities of thiazole-based compounds against various cancer cell lines. It was found that specific modifications in the side chains significantly enhanced their anticancer properties, suggesting a structure–activity relationship (SAR) that could guide future drug design efforts .
Scientific Research Applications
Medicinal Chemistry Applications
Agricultural Applications
- Pesticide Development : The compound's structural characteristics may lend themselves to applications in agricultural chemistry, particularly as a pesticide or fungicide. Research into similar urea derivatives indicates that they can act as effective agents against various pests and pathogens affecting crops. The synthesis of new derivatives based on this compound could lead to the development of novel agricultural chemicals with improved efficacy and safety profiles .
- Plant Growth Regulation : Compounds containing thiazole and oxadiazole groups have been explored for their ability to modulate plant growth and development. This suggests that 1-(4-Methylthiazol-2-yl)-3-(3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)urea may also influence plant physiological processes, potentially serving as a plant growth regulator or activator .
Comprehensive Data Tables
| Application Area | Specific Use Case | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Urease Inhibition | Treatment for kidney stones and peptic ulcers |
| Anticancer Activity | Targeting cancer cell proliferation | |
| Anticonvulsant Properties | Potential treatment for seizure disorders | |
| Agricultural Chemistry | Pesticide Development | Effective against crop pests and pathogens |
| Plant Growth Regulation | Enhancing crop yield and health |
Case Studies
- Urease Inhibition Study : In vitro studies have shown that modifications to thiourea compounds can enhance their inhibitory activity against urease, with some derivatives achieving IC50 values significantly lower than traditional inhibitors . This suggests a pathway for developing more effective urease inhibitors based on the structure of this compound.
- Anticancer Research : A recent study highlighted the anticancer effects of thiazole-containing compounds on various cancer cell lines, demonstrating significant cytotoxicity and apoptosis induction . This indicates that similar compounds could be synthesized from this compound for potential therapeutic use.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(4-Methylthiazol-2-yl)-3-(3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)urea, and what reaction conditions optimize yield?
- Methodology : Synthesis typically involves coupling reactions between thiazole and oxadiazole precursors. For example, thiourea derivatives can be synthesized via refluxing in inert solvents (e.g., toluene or dichloromethane) with bases like triethylamine to neutralize HCl byproducts . Key steps include:
- Step 1 : Preparation of the thiazole-urea backbone via isocyanate-amine coupling.
- Step 2 : Introduction of the oxadiazole-thioether moiety using POCl₃-mediated cyclization under controlled temperatures (e.g., 90°C for 3 hours) .
Q. How are spectroscopic and crystallographic methods applied to characterize this compound?
- Spectroscopy :
- IR : Confirms urea C=O (1640–1680 cm⁻¹) and thioether C-S (650–750 cm⁻¹) bonds.
- ¹H/¹³C NMR : Assigns protons and carbons in the thiazole (δ 6.8–7.5 ppm) and oxadiazole (δ 7.2–8.1 ppm) rings .
Q. What preliminary biological activities have been reported for this compound?
- Antifungal Potential : Molecular docking studies (e.g., using 14-α-demethylase lanosterol, PDB: 3LD6) suggest inhibition via hydrogen bonding with the urea group and hydrophobic interactions with the oxadiazole ring .
- Enzyme Inhibition : The thiourea moiety may disrupt cysteine protease activity, as seen in analogs with similar structures .
Advanced Research Questions
Q. How can computational methods resolve contradictions in biological activity data across studies?
- Case Study : If in vitro assays report conflicting IC₅₀ values for antifungal activity, molecular dynamics (MD) simulations can assess binding stability under physiological conditions. For example:
- Step 1 : Compare docking scores (e.g., AutoDock Vina) against target enzymes.
- Step 2 : Validate with free-energy perturbation (FEP) calculations to quantify binding affinity discrepancies .
- Data Reconciliation : Cross-reference experimental results with synthetic purity (HPLC ≥95%) and stereochemical configuration (via CD spectroscopy) to rule out batch variability .
Q. What experimental design strategies are recommended for studying structure-activity relationships (SAR) in derivatives?
- Design Framework :
- Variable Groups : Modify substituents on the phenyl (electron-withdrawing vs. donating) and thiazole (alkyl vs. aryl) rings.
- Control Groups : Include unsubstituted analogs and commercial inhibitors (e.g., fluconazole for antifungal assays) .
Q. How can environmental fate studies be integrated into the research pipeline for this compound?
- Protocol : Follow INCHEMBIOL project guidelines to assess:
- Abiotic Stability : Hydrolysis rates at varying pH (e.g., pH 4–10) and photodegradation under UV light.
- Biotic Degradation : Use soil microcosms to measure half-life in aerobic/anaerobic conditions .
Methodological Challenges & Solutions
Q. How to address low solubility in aqueous media during bioactivity assays?
- Approach :
- Co-solvents : Use DMSO (≤1% v/v) to enhance solubility without cytotoxicity.
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) to improve bioavailability .
Q. What strategies mitigate synthetic byproducts during thiourea-propyl linker formation?
- Optimization :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
